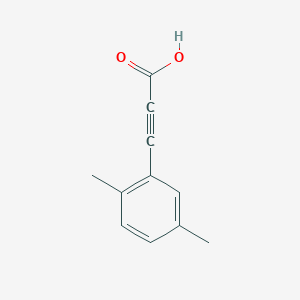
(2,5-Dimethyl-phenyl)-propynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a propynoic acid group attached to a 2,5-dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-phenyl)-propynoic acid typically involves the use of 2,5-dimethylphenylacetylene as a starting material. One common method involves the reaction of 2,5-dimethylphenylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high-pressure conditions to form the desired propynoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2,5-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynoic acid group into an alcohol or alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzophenone.
Reduction: Formation of 2,5-dimethylphenylpropanol or 2,5-dimethylphenylpropane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
(2,5-Dimethyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,5-Dimethyl-phenyl)-propynoic acid involves its interaction with various molecular targets and pathways The propynoic acid group can act as an electrophile, participating in nucleophilic addition reactions
相似化合物的比较
Similar Compounds
- 2,5-Dimethylphenylacetic acid
- 2,5-Dimethylphenylboronic acid
- 2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
(2,5-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct reactivity compared to other similar compounds
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13) |
InChI 键 |
WEMPLIRRLHQYPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


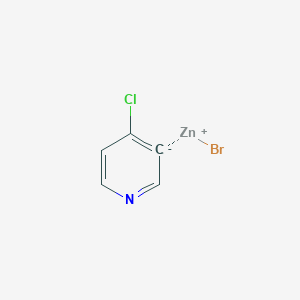
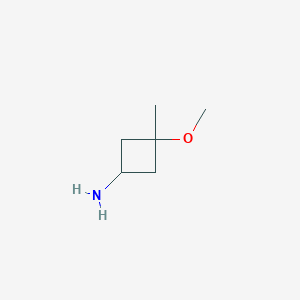
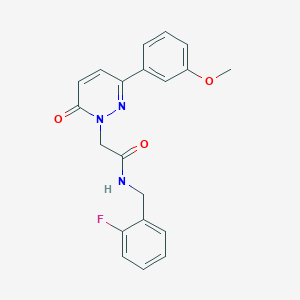


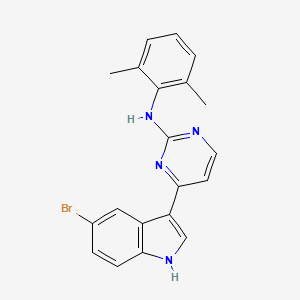
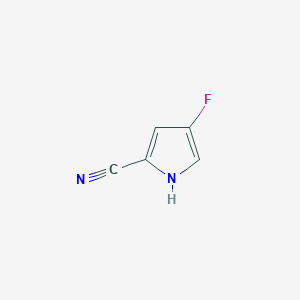
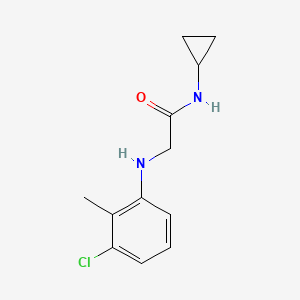
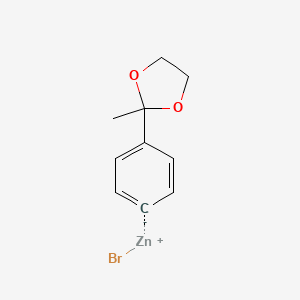
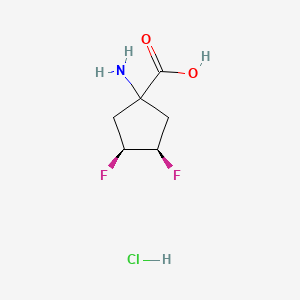
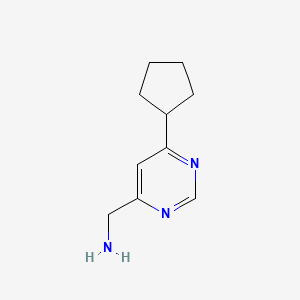
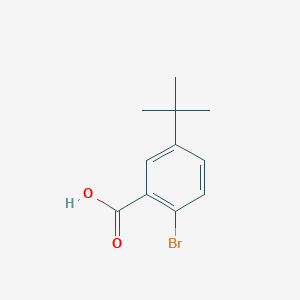
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
